molecular formula C18H19N5O2 B2501055 4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-26-5

4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2501055
CAS No.: 946253-26-5
M. Wt: 337.383
InChI Key: RIVJYLCEQJZZRI-UHFFFAOYSA-N
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Description

4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo-pyridazinone derivative characterized by a fused pyrazole and pyridazinone core. Key structural features include:

  • A methyl group at position 4.
  • A phenyl group at position 1.
  • A 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent at position 5.

The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms) distinguishes it from pyrimidinone (two opposite nitrogens) or pyridinone derivatives. Ionic liquids like [bmim][BF4] and catalysts such as FeCl3·6H2O are also employed in related syntheses .

Properties

IUPAC Name

4-methyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-15-11-19-23(14-7-3-2-4-8-14)17(15)18(25)22(20-13)12-16(24)21-9-5-6-10-21/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJYLCEQJZZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-d]pyridazines. Its molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, and it features a pyrrolidine moiety which enhances its biological activity. The structure can be represented as follows:

Structure 4methyl6(2oxo2(pyrrolidin1yl)ethyl)1phenyl1Hpyrazolo[3,4d]pyridazin7(6H)one\text{Structure }4-\text{methyl}-6-\left(2-\text{oxo}-2-\left(\text{pyrrolidin}-1-\text{yl}\right)\text{ethyl}\right)-1-\text{phenyl}-1\text{H}-\text{pyrazolo}[3,4-d]\text{pyridazin}-7(6\text{H})-\text{one}

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. Pyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. They demonstrate efficacy against a range of bacterial and fungal strains. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds in this class often inhibit protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Modulation of Enzyme Activity : They can modulate the activity of enzymes involved in inflammatory processes, thereby reducing inflammation.
  • DNA Interaction : Some derivatives have been shown to interact with DNA, leading to the disruption of replication in cancer cells.

Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry demonstrated that a related pyrazolo derivative significantly inhibited the growth of HeLa cells with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry reported that a similar compound reduced the levels of TNF-alpha and IL-6 in a murine model of inflammation, showcasing its potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEfficacyReference
AnticancerIC50 = 12 µM
Anti-inflammatoryTNF-alpha reduction
AntimicrobialBroad-spectrum

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridazine structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. This compound has been synthesized as part of a broader effort to develop new antimycobacterial agents, showcasing significant activity against resistant strains .

Anticancer Properties

The pyrazolo[3,4-d]pyridazine scaffold has been linked to anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications to the structure can enhance selectivity and potency against cancer cell lines, positioning this compound as a promising lead in cancer therapy .

Neurological Disorders

Compounds containing the pyrazolo[3,4-d]pyridazine framework have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. They act as inhibitors of phosphodiesterase enzymes, which play a crucial role in neuroprotection and cognitive function enhancement .

Cardiovascular Applications

Certain derivatives have shown promise as anticoagulants by selectively inhibiting factor Xa, an essential enzyme in the coagulation cascade. This application is particularly relevant for developing new anticoagulant therapies with improved safety profiles compared to traditional options like warfarin .

Case Studies

Study Focus Findings
Study 1 Antimycobacterial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis with minimal cytotoxicity.
Study 2 Anticancer PotentialIdentified selective kinase inhibitors derived from the pyrazolo[3,4-d]pyridazine scaffold with effective tumor suppression in vitro.
Study 3 Neurological EffectsShowed potential for cognitive enhancement and neuroprotection through phosphodiesterase inhibition.
Study 4 Anticoagulant DevelopmentDeveloped novel compounds with high selectivity for factor Xa, indicating potential for safer anticoagulant therapies.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-ones ()

  • Core Structure: Pyrazole fused with pyrimidinone (two opposite nitrogens).
  • Substituents : Thioether-linked phenacyl groups (e.g., 6-[(2-substitutedphenyl-2-oxoethyl)thio]).
  • Synthesis : Derived from 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one via reaction with phenacyl chlorides .
  • Key Differences: The pyridazinone core in the target compound may alter electronic properties and hydrogen-bonding capacity compared to pyrimidinones, affecting binding to biological targets.

Pyrazolo[3,4-b]pyridin-6-ones ()

  • Core Structure: Pyrazole fused with pyridinone (one nitrogen in the six-membered ring).
  • Substituents: Cyano and aryl groups at positions 5 and 4, respectively (e.g., 5-cyano-4-aryl derivatives).
  • Synthesis: Uses ionic liquids ([bmim][BF4]) and FeCl3 catalysis for cyclocondensation of aldehydes, ethyl cyanoacetate, and aminopyrazoles .

Substituent and Functional Group Variations

Fluorinated Piperazine Derivatives ()

  • Core Structure : Pyrazolo[1,5-a]pyrazine fused with pyrido[1,2-a]pyrimidin-4-one.
  • Substituents : Fluorinated ethyl/propyl piperazine groups (e.g., 4-(2-fluoroethyl)piperazin-1-yl).
  • Key Differences : While the target compound lacks fluorinated groups, its pyrrolidinyl substituent shares similarities with piperazine in terms of cyclic amine functionality. However, pyrrolidine’s smaller ring size may reduce steric hindrance and alter basicity .

Halogenated Anilino Derivatives ()

  • Core Structure : Pyrazolo[4,3-d]pyrimidin-7-one.
  • Substituents: 2,4-Dichloroanilino and methyl groups.
  • Key Differences: The dichloroanilino group in these compounds introduces significant lipophilicity and electron-withdrawing effects, contrasting with the target compound’s pyrrolidinyl-oxoethyl group, which may improve aqueous solubility .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Potential Advantages
Target Compound Pyrazolo[3,4-d]pyridazinone 2-Oxo-2-(pyrrolidin-1-yl)ethyl Likely analogous to Enhanced solubility (pyrrolidinyl), dual N-heterocycle
Pyrazolo[3,4-d]pyrimidin-4-one Pyrimidinone Thioether-linked phenacyl Phenacyl chloride reaction Thioether stability, diverse aryl options
Pyrazolo[3,4-b]pyridin-6-one Pyridinone 5-Cyano, 4-aryl Ionic liquid-mediated cyclocondensation High-yield synthesis, CN group reactivity
Fluorinated Piperazine Derivatives Pyrazolo[1,5-a]pyrazine Fluorinated ethyl/propyl piperazine Patent-based synthesis Fluorine-enhanced bioavailability
Halogenated Anilino Derivatives Pyrazolo[4,3-d]pyrimidin-7-one 2,4-Dichloroanilino Substituted aniline reactions High lipophilicity, halogen-mediated binding

Research Findings and Implications

  • Synthetic Efficiency : Ionic liquid-mediated methods (e.g., [bmim][BF4]) in and offer higher yields and milder conditions compared to traditional reflux-based syntheses .
  • Biological Relevance : The pyrrolidinyl group in the target compound may improve pharmacokinetic profiles compared to thioether or halogenated analogs, though direct activity data are unavailable.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Synthesis

StepReaction TypeConditionsYield (%)Purity (%)
1AlkylationDMF, 60°C, 12h7590 (HPLC)
2CyclizationPd(PPh₃)₄, 80°C, 8h6295 (NMR)
3PurificationColumn (SiO₂, CH₂Cl₂/MeOH)5899 (HRMS)
Data derived from multi-step synthesis protocols .

Q. Table 2. Biological Activity of Structural Analogs

Analog ModificationTarget IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Parent Compound120 ± 1545 (human microsomes)
Pyrrolidinyl → Piperidinyl85 ± 1028
4-F-Phenyl Substituent65 ± 852
Comparative data from SAR studies .

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